Methyl 2,6-dimethoxybenzoate
Description
Overview of Benzoate (B1203000) Derivatives in Chemical and Biological Sciences
Benzoate derivatives, which are esters of benzoic acid, represent a significant class of organic compounds extensively studied in both chemical and biological sciences. Their diverse applications stem from their varied chemical structures and properties. ontosight.ai In the pharmaceutical realm, certain benzoate derivatives are investigated for their potential to inhibit specific enzymes or interact with biological targets, showing promise in drug development. ontosight.ai They have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The interaction of benzoate derivatives with macromolecules like serum albumins, which are crucial transport proteins in the blood, is a key area of research, particularly for understanding drug delivery and efficacy. mdpi.com
Beyond medicine, benzoate derivatives are utilized in various industries. For instance, their distinct scents make them valuable components in the fragrance industry for perfumes and cosmetics. ontosight.ai They also find application as agrochemicals. ontosight.ai Some derivatives have shown potential as insecticidal agents, suggesting their utility in pest control. ontosight.airesearchgate.net The versatility of this class of compounds is further highlighted by their use as intermediates in the synthesis of other complex molecules. researchgate.net
Significance of Methyl 2,6-Dimethoxybenzoate as a Research Target
This compound, with the chemical formula C₁₀H₁₂O₄, is a specific benzoate derivative that has garnered attention as a valuable intermediate in synthetic organic chemistry. ontosight.airesearchgate.netnih.gov Its primary significance lies in its role as a precursor for the synthesis of biologically active heterocyclic compounds. researchgate.netchemicalbook.comiucr.orglookchem.com These synthesized compounds, such as 2,6-dimethoxybenzohydrazide (B2627933) and various substituted oxadiazoles, are of interest in medicinal chemistry. iucr.org
The structural characteristics of this compound, including a planar ester group oriented at a significant dihedral angle to the benzene (B151609) ring, have been a subject of crystallographic studies to understand its molecular conformation. researchgate.netchemicalbook.comiucr.org This structural information is crucial for predicting its reactivity and how it will behave in further chemical transformations. The compound is also used as a starting reagent in the total synthesis of complex natural products. chemicalbook.com
Historical Context of Research on this compound and Related Compounds
Research on this compound and its related compounds has evolved over time, driven by its utility in organic synthesis. Early interest in similar structures, like γ-resorcylic acid prepared from 2,6-dimethoxybenzoic acid, was linked to potential therapeutic activities. chemicalbook.com
In more recent years, detailed structural and synthetic studies have come to the forefront. For example, a 2007 publication in Acta Crystallographica Section E detailed the crystal structure of this compound, providing precise measurements of its molecular geometry. researchgate.netiucr.org This work built upon the broader understanding of benzoate derivatives and their importance as synthetic intermediates. iucr.org Subsequent research has continued to explore the synthesis and characterization of related esters, such as ethyl 2,6-dimethoxybenzoate, further solidifying the importance of this class of compounds in synthetic and medicinal chemistry. researchgate.netmdpi.com The compound's utility has been cited in the synthesis of potent and selective angiotensin II receptor antagonists, showcasing its relevance in the development of modern pharmaceuticals. iucr.org
Compound Information
| Compound Name |
| This compound |
| 2,6-dimethoxybenzoic acid |
| 2,6-dimethoxybenzohydrazide |
| ethyl 2,6-dimethoxybenzoate |
| γ-resorcylic acid |
| angiotensin II |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ ontosight.ainih.gov |
| Molecular Weight | 196.20 g/mol ontosight.ainih.gov |
| Melting Point | 87-90 °C chemicalbook.comsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.comfluorochem.co.uk |
| CAS Number | 2065-27-2 nih.govsigmaaldrich.com |
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pbca researchgate.net |
| a | 7.2306 (9) Å researchgate.net |
| b | 14.1058 (17) Å researchgate.net |
| c | 19.403 (2) Å researchgate.net |
| V | 1978.9 (4) ų researchgate.net |
| Z | 8 researchgate.net |
| Dihedral Angle (Ester Group to Benzene Ring) | 81.46 (3)° researchgate.netiucr.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVNKPXOIYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174686 | |
| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-27-2 | |
| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,6 Dimethoxybenzoate
Esterification Reactions for Methyl 2,6-Dimethoxybenzoate Synthesis
Esterification represents the most direct route to this compound. Due to the steric hindrance imposed by the two methoxy (B1213986) groups ortho to the carboxylic acid, specific catalytic systems and reaction conditions are often required to achieve high yields.
The classical Fischer-Speier esterification is a common method for synthesizing this compound. This reaction involves treating 2,6-dimethoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). vulcanchem.com The reaction is typically conducted under reflux conditions. mdpi.comresearchgate.net Despite the steric hindrance from the ortho-methoxy groups, which can slow down the reaction kinetics compared to unsubstituted benzoic acids, this method can achieve high yields. For instance, the treatment of 2,6-dimethoxybenzoic acid with a methanol/H₂SO₄ mixture has been reported to yield approximately 85% of this compound. An analogous reaction using absolute ethanol (B145695) and a catalytic amount of sulfuric acid to produce ethyl 2,6-dimethoxybenzoate resulted in a 90% yield after reflux, followed by extraction and purification. mdpi.comresearchgate.net
Table 1: Acid-Catalyzed Esterification of 2,6-Dimethoxybenzoic Acid and Analogs
| Reactant | Alcohol | Catalyst | Conditions | Yield | Citation |
|---|---|---|---|---|---|
| 2,6-Dimethoxybenzoic Acid | Methanol | H₂SO₄ | Reflux | ~85% |
As a greener alternative to traditional alkylating agents, dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally friendly reagent for methylation. organic-chemistry.orgresearchgate.net Base-catalyzed methylation of carboxylic acids using DMC provides high selectivity for esterification under mild conditions. organic-chemistry.org Various bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃) proving to be efficient catalysts. organic-chemistry.orgsmith.edu The reaction is typically carried out at elevated temperatures, for example, 90°C in a solvent like dimethyl sulfoxide (B87167) (DMSO), and is compatible with a wide range of functional groups. organic-chemistry.org This method is advantageous as it often requires a simple aqueous workup for purification and produces only methanol and carbon dioxide as byproducts. organic-chemistry.orgsmith.edu
The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a particularly effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate (DMC). nih.govresearchgate.net This method is valuable for substrates with acid-sensitive functionalities. nih.govresearchgate.net The proposed mechanism does not involve direct methylation by DMC. Instead, it is believed to proceed through an initial N-acylation of DBU with DMC, which forms a highly activated N-carbomethoxy-DBU-ammonium intermediate. smith.edunih.govresearchgate.net This intermediate then serves as the active methylating agent, undergoing O-alkylation with the carboxylate to generate the final methyl ester in excellent yields. nih.govresearchgate.net The process can be significantly accelerated by using microwave irradiation as an energy source. scholarsportal.inforsc.org
Given the challenges associated with sterically hindered acids, several other esterification methods have been developed and can be applied to the synthesis of this compound.
Mitsunobu Reaction : This reaction is a reliable method for the esterification of benzoic acids, proceeding under mild conditions and often resulting in good to excellent yields. researchgate.net It involves the activation of the alcohol with a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate. researchgate.net
Trialkyloxonium Salts : Reagents such as triethyloxonium (B8711484) tetrafluoroborate (B81430) offer a convenient and mild method for esterifying a wide variety of carboxylic acids, including those that are sterically hindered. orgsyn.org This approach avoids the harsh conditions of acid catalysis and the toxicity associated with reagents like diazomethane. orgsyn.org
Heterogeneous Catalysis : The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse.
Dowex H+/NaI : A combination of dried Dowex H+ resin, sometimes with sodium iodide (NaI), is effective for synthesizing sterically hindered esters from carboxylic acids and alcohols under relatively mild conditions. nih.gov
Supported Iron Oxide Nanoparticles : Iron oxide nanoparticles supported on materials like SBA-15 silica (B1680970) have been shown to be efficient, recoverable Lewis acid catalysts for the esterification of various aromatic and aliphatic carboxylic acids. mdpi.com
Table 2: Comparison of Alternative Esterification Methods
| Method | Reagents/Catalyst | Key Advantages | Citation |
|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, Azodicarboxylate | Mild conditions, high yields | researchgate.net |
| Trialkyloxonium Salts | Trialkyloxonium tetrafluoroborate | Mild conditions, suitable for hindered acids | orgsyn.org |
| Dowex H+/NaI | Dowex H+ resin, Sodium Iodide | Heterogeneous catalyst, mild conditions | nih.gov |
Base-Catalyzed Esterification with Dimethyl Carbonate (DMC)
Multi-step Synthetic Routes Involving this compound Precursors
Beyond direct esterification, multi-step sequences allow for the introduction of various functionalities onto the aromatic ring before or after the formation of the ester group.
Bromomethylation is a crucial synthetic transformation that introduces a reactive bromomethyl (-CH₂Br) group onto an aromatic ring. This functional group serves as a versatile handle for subsequent elaboration in multi-step syntheses. In the context of benzoate (B1203000) derivatives, this reaction creates important intermediates. For example, the synthesis of methyl-4-bromomethyl-2,6-dimethoxy benzoate can be achieved through the bromomethylation of the parent benzoate. smolecule.com Similarly, methyl 4-(bromomethyl)benzoate (B8499459) is a known intermediate used in the synthesis of other complex molecules, such as angiotensin II receptor antagonists. researchgate.net This highlights the utility of bromomethylation of a benzoate ester to create a reactive site for further chemical modification, representing a key step in building more complex molecular architectures from the basic this compound scaffold.
Role in the Total Synthesis of Complex Natural Products (e.g., Hyperforin)
This compound is a valuable starting reagent for the multi-step synthesis of intricate, biologically active natural products. lookchem.comontosight.aisigmaaldrich.com Its most notable application is in the total synthesis of (±)-hyperforin, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) known for its antidepressant properties. dokumen.pubresearchgate.net
The total synthesis of (±)-hyperforin, as accomplished by Nakada and co-workers, is a lengthy 35-step process that commences with this compound. dokumen.pubresearchgate.net The structure of the starting material provides a key aromatic scaffold that is strategically modified through a series of complex reactions. The initial steps of this synthesis highlight the transformation of the benzoate core. The process begins with a Birch reduction of this compound, followed by a one-pot reaction with allyl bromide. Subsequent steps involve the reduction of the methyl ester functional group using lithium aluminum hydride and the protection of the resulting primary hydroxyl group as a triisopropylsilyl (TIPS) ether. dokumen.pub This sequence effectively converts the simple aromatic starting material into a complex, functionalized cyclohexadiene intermediate, which is crucial for constructing the core bicyclo[3.3.1]nonane skeleton of hyperforin. dokumen.pub
| Step | Reaction Type | Key Reagents | Transformation |
|---|---|---|---|
| 1 | Birch Reduction | Li, NH₃, t-BuOH | Reduction of the aromatic ring to a dihydrobenzene derivative. |
| 2 | Allylation | Allyl bromide | Introduction of an allyl group. |
| 3 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Reduction of the methyl ester to a primary alcohol. |
| 4 | Protection | Triisopropylsilyl chloride (TIPSCl) | Protection of the primary hydroxyl group as a TIPS ether. |
Green Chemistry Principles in this compound Synthesis
The synthesis of commodity and fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes environmental sustainability. This involves developing methods that use less hazardous substances, reduce waste, and improve energy efficiency.
The conventional synthesis of this compound typically involves the Fischer esterification of 2,6-dimethoxybenzoic acid with methanol, often catalyzed by a strong mineral acid such as sulfuric acid. mdpi.comresearchgate.net While effective, this method requires a corrosive catalyst and often involves organic solvents like diethyl ether for extraction and purification, which pose environmental and safety concerns. mdpi.com
Research into greener synthetic routes for benzoate esters has identified several promising alternatives that avoid harsh reagents and traditional organic solvents.
Catalytic Transesterification : A highly efficient and environmentally friendly method for transesterification has been developed using platinum dioxide (PtO₂) as a catalyst under low hydrogen pressure. rsc.org While demonstrated on an isomeric compound, methyl 3,5-dimethoxybenzoate (B1226732), this process operates under mild conditions (room temperature) and can use alcohols like ethanol directly, often without the need for additional solvents. The reaction is clean and provides excellent yields, suggesting its potential applicability for the synthesis of this compound. rsc.org
Mild Coupling Agents : An alternative to strong acid catalysis for esterification is the use of coupling agents. For the synthesis of the isomeric methyl 3,4-dimethoxybenzoate, dicyclohexylcarbodiimide (B1669883) (DCC) has been patented as a catalyst. google.com This method proceeds under mild temperature conditions, reduces the reaction time significantly compared to the sulfuric acid method, and allows for the recycling of the solvent and the dicyclohexylurea byproduct, thus minimizing waste. google.com Such approaches represent a move toward more benign and efficient chemical production.
| Method | Catalyst/Reagent | Solvent/Conditions | Environmental Considerations | Reference |
|---|---|---|---|---|
| Traditional Fischer Esterification | Sulfuric Acid (H₂SO₄) | Absolute Ethanol; Diethyl ether for extraction | Corrosive acid catalyst; Use of volatile organic solvent. | mdpi.com |
| Catalytic Transesterification | Platinum Dioxide (PtO₂) | Ethanol; Low H₂ pressure; Room Temperature | Mild conditions; Avoids corrosive acids; High yield. | rsc.org |
| DCC-Mediated Esterification | Dicyclohexylcarbodiimide (DCC) | Chloroalkanes (recyclable) | Mild conditions; Recyclable components; Reduced waste. | google.com |
Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. rsc.org It provides a more complete picture of a reaction's efficiency than the chemical yield alone.
The ideal synthesis of this compound via Fischer esterification of 2,6-dimethoxybenzoic acid with methanol is an excellent example of a reaction with high atom economy.
Reaction: C₉H₁₀O₄ (2,6-dimethoxybenzoic acid) + CH₄O (methanol) → C₁₀H₁₂O₄ (this compound) + H₂O (water)
In this reaction, the only byproduct is water, meaning that nearly all the atoms from the primary reactants are incorporated into the product. The theoretical atom economy is very high, calculated as the molecular weight of the product divided by the sum of the molecular weights of all reactants.
| Compound | Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 |
| Methanol | CH₄O | 32.04 |
| This compound | C₁₀H₁₂O₄ | 196.20 |
| Water | H₂O | 18.02 |
| Atom Economy Calculation | [196.20 / (182.17 + 32.04)] x 100% = 91.6% |
Waste reduction strategies focus on minimizing or eliminating byproducts. In the context of this compound synthesis, moving from stoichiometric reagents to catalytic systems is a key strategy. The use of a recyclable catalyst like PtO₂ or a system where byproducts can be recovered, as with DCC, significantly reduces the process's environmental footprint compared to using strong acids that require neutralization, a process that itself generates salt waste. rsc.orggoogle.com By focusing on reactions with high intrinsic atom economy and employing recyclable, non-corrosive catalytic systems, the synthesis of this compound can align more closely with the principles of green chemistry.
Spectroscopic and Structural Elucidation of Methyl 2,6 Dimethoxybenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of methyl 2,6-dimethoxybenzoate provides precise information about the different types of protons and their neighboring atoms within the molecule.
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.3 ppm. The symmetrical substitution pattern of the two methoxy (B1213986) groups at positions 2 and 6 influences the chemical shifts and coupling patterns of the aromatic protons at positions 3, 4, and 5.
Methoxy Protons: The two methoxy groups (-OCH₃) attached to the benzene ring are chemically equivalent due to the molecule's symmetry. They give rise to a single, sharp signal.
Ester Methyl Protons: The protons of the methyl group (-COOCH₃) of the ester functionality also produce a distinct singlet.
A related compound, ethyl 2,6-dimethoxybenzoate, shows characteristic signals for its aromatic protons between 7.29 and 6.57 ppm. mdpi.com While not identical, this provides a reference range for the aromatic region in similar structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (H-3, H-5) | Varies | Doublet |
| Aromatic (H-4) | Varies | Triplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Ester Methyl (-COOCH₃) | ~3.9 | Singlet |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. nih.gov
Carbonyl Carbon: The carbon atom of the ester's carbonyl group (C=O) is highly deshielded and appears at a characteristic downfield shift, typically around 167-168 ppm. For comparison, the carbonyl carbon in ethyl 2,6-dimethoxybenzoate appears at 166.7 ppm. mdpi.com
Aromatic Carbons: The six carbons of the benzene ring produce distinct signals. The carbons bearing the methoxy groups (C-2, C-6) are found at a different chemical shift than the other aromatic carbons (C-1, C-3, C-4, C-5).
Methoxy Carbons: The carbon atoms of the two equivalent methoxy groups appear as a single resonance.
Ester Methyl Carbon: The carbon of the ester's methyl group gives a signal in the aliphatic region of the spectrum.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts
| Carbon Environment | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | 166-168 |
| Aromatic (C-1) | ~116 |
| Aromatic (C-2, C-6) | ~158 |
| Aromatic (C-3, C-5) | ~105 |
| Aromatic (C-4) | ~131 |
| Methoxy (-OCH₃) | ~56 |
| Ester Methyl (-COOCH₃) | ~52 |
Two-dimensional NMR techniques are employed to definitively establish the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding carbon signals and the methoxy and ester methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would include:
The methoxy protons to the C-2/C-6 carbons.
The ester methyl protons to the carbonyl carbon.
The aromatic protons (H-3/H-5) to the adjacent aromatic carbons and the ipso-carbon (C-1).
These 2D NMR experiments provide unambiguous confirmation of the structural assignments made from 1D NMR data. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecule's structure through its fragmentation pattern. nih.gov The molecular weight of this compound is 196.20 g/mol . nih.govsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the expected exact mass is 196.0736 Da for the molecular ion [M]⁺. nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern in mass spectrometry reveals characteristic losses of neutral fragments from the molecular ion. For this compound, common fragmentation pathways would likely involve:
Loss of a methoxy radical (•OCH₃) from the ester group to form an acylium ion.
Loss of a methyl radical (•CH₃).
Cleavage of the ester bond, leading to fragments corresponding to the benzoate (B1203000) and methyl portions of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears in the region of 1720-1740 cm⁻¹. A similar compound, ethyl 2,6-dimethoxybenzoate, shows this peak at 1729 cm⁻¹. mdpi.com
C-O Stretch: The C-O stretching vibrations of the ester and the ether linkages appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-H Stretch (sp³): The C-H stretching vibrations of the methyl groups (both methoxy and ester) are observed just below 3000 cm⁻¹. For instance, ethyl 2,6-dimethoxybenzoate shows stretches for CH₂ and CH₃ at 2965 and 2843 cm⁻¹, respectively. mdpi.com
C-H Stretch (sp²): The C-H stretching of the aromatic ring typically appears just above 3000 cm⁻¹.
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in one or more bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1720 - 1740 | Strong |
| Ether/Ester | C-O Stretch | 1000 - 1300 | Medium-Strong |
| Alkyl | C-H Stretch (sp³) | 2840 - 3000 | Medium |
| Aromatic | C-H Stretch (sp²) | 3000 - 3100 | Medium-Weak |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.netiucr.org The unit cell parameters have been determined to be a = 7.2306 (9) Å, b = 14.1058 (17) Å, and c = 19.403 (2) Å, with a unit cell volume of 1978.9 (4) ų. researchgate.net The asymmetric unit contains one molecule of this compound, and there are eight molecules (Z = 8) within the unit cell. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 7.2306 (9) |
| b (Å) | 14.1058 (17) |
| c (Å) | 19.403 (2) |
| V (ų) | 1978.9 (4) |
| Z | 8 |
| D_c_ (Mg m⁻³) | 1.317 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| R-factor | 0.037 |
| wR-factor | 0.076 |
A significant structural feature of this compound is the orientation of the ester group relative to the benzene ring. Due to the steric hindrance imposed by the two methoxy groups at the ortho positions, the planar ester group is forced to rotate out of the plane of the benzene ring. The dihedral angle between the planar ester group and the benzene ring has been determined to be 81.46 (3)°. researchgate.netiucr.orgchemicalbook.com This near-orthogonal arrangement minimizes steric repulsion and influences the molecule's electronic properties and reactivity. This conformation is similar to that observed in the related ethyl 2,6-dimethoxybenzoate. mdpi.com
Computational Chemistry and Theoretical Analysis
Computational methods provide a powerful complement to experimental data, allowing for a deeper understanding of the molecule's geometry, electronic structure, and conformational flexibility.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of chemical compounds. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry. Such calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental X-ray diffraction data to validate the computational model.
Furthermore, DFT allows for the calculation of various electronic properties. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity of the molecule. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and electrophilicity. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. scilit.com While specific DFT data for this compound is not extensively published, the application of these methods to similar molecules, such as 2,6-dimethoxybenzoic acid and its derivatives, demonstrates the utility of DFT in elucidating their electronic structure. scilit.com
An MD simulation would allow for the exploration of the rotational barrier of the ester group and the methoxy groups, providing a dynamic picture of the molecule's preferred conformations in different environments (e.g., in solution or in a biological system). By simulating the molecule's movements over time, it is possible to identify the most stable conformers and the energy barriers between them, which is essential for understanding its interactions with other molecules. The conformational analysis can also be initiated using methods like a Potential Energy Surface (PES) scan to identify stable structures corresponding to local minima on the energy surface. tandfonline.com
Chemical Reactivity and Derivatization of Methyl 2,6 Dimethoxybenzoate
Nucleophilic Substitution Reactions
While the unfunctionalized benzene (B151609) ring of Methyl 2,6-dimethoxybenzoate is generally resistant to nucleophilic attack, its halogenated derivatives are valuable substrates for nucleophilic substitution reactions. These reactions are fundamental for introducing a wide array of functional groups.
Halogenated, particularly brominated, derivatives of this compound are susceptible to nucleophilic substitution. The bromine atom, being a good leaving group, can be displaced by various nucleophiles. smolecule.comgla.ac.uk This is particularly efficient when the bromine is on an alkyl substituent attached to the ring (benzylic bromination) or when the aromatic ring is activated by other substituents. gla.ac.uk
For instance, aryl bromides can undergo nucleophilic substitution through mechanisms like the SNAr pathway, which is favored by electron-withdrawing groups ortho or para to the bromine, or the benzyne (B1209423) mechanism, which occurs under the influence of a strong base. gla.ac.uk A more common strategy involves the substitution of a benzylic bromide. An example is the reaction of a malonate derivative with a chlorinated analog, methyl 3-chloro-6-(chloromethyl)-2,4-dimethoxybenzoate, where the chloromethyl group is readily attacked by the nucleophilic malonate. scielo.br
Table 1: Examples of Nucleophilic Substitution on Halogenated Derivatives
| Starting Material | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| Methyl 3-chloro-6-(chloromethyl)-2,4-dimethoxybenzoate | Diethyl acetamidomalonate | Diethyl 2-acetamido-2-(2-chloro-3,5-dimethoxy-6-(methoxycarbonyl)benzyl)malonate | Nucleophilic Alkylation |
Coupling Reactions for Complex Molecule Formation
Coupling reactions are essential for constructing carbon-carbon bonds, enabling the synthesis of intricate molecular architectures from simpler precursors.
Derivatives of this compound are effective substrates in organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This palladium-catalyzed reaction typically pairs an organoboron compound with an organohalide to form a new C-C bond. libretexts.org For example, methyl 4-bromo-3,5-dimethoxybenzoate has been successfully used in Suzuki-Miyaura reactions to create biaryl compounds. researchgate.net The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product. libretexts.org
Another significant transformation is the Staunton/Weinreb annulation, a tandem Michael addition/Dieckmann cyclization, which has been applied to substrates like methyl 2-isopropyl-4,6-dimethoxybenzoate to construct anthraquinone (B42736) frameworks. chinesechemsoc.org
Table 2: Organometallic Coupling Reactions
| Substrate | Coupling Partner | Reaction Name | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Methyl 4-bromo-3,5-dimethoxybenzoate | Alkenyl/Aryl boronic acids | Suzuki-Miyaura Coupling | Palladium catalyst, Base | Biaryl or Styrenyl compounds |
Reduction Reactions of the Ester Group
The ester group of this compound can be selectively reduced to a primary alcohol, providing a crucial synthetic handle for further modifications. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). unifi.it The resulting (2,6-dimethoxyphenyl)methanol can then be used in subsequent reactions, such as oxidation to the corresponding aldehyde, which is a key intermediate for building more complex structures. unifi.it
Table 3: Reduction of this compound
| Starting Material | Reagent | Product |
|---|
Cyclization Reactions for Heterocyclic Compound Synthesis
This compound is a cornerstone for synthesizing a variety of biologically important heterocyclic compounds. researchgate.netmdpi.comresearchgate.net The typical synthetic route involves the initial conversion of the methyl ester into a more reactive intermediate, most commonly a benzohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate, often under reflux in ethanol (B145695). researchgate.netchemmethod.com This key hydrazide intermediate is then subjected to cyclization with various reagents to form different five-membered heterocyclic rings. sbq.org.br
The 2,6-dimethoxybenzohydrazide (B2627933) derived from the parent ester is a versatile precursor for these three important classes of heterocycles. mdpi.com
1,3,4-Oxadiazoles: These are commonly synthesized by the dehydrative cyclization of the hydrazide. One method involves reacting the hydrazide with a carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, reacting the hydrazide with carbon disulfide in an alkaline medium leads to the formation of a 5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione. chemmethod.comresearchgate.net
1,3,4-Thiadiazoles: The synthesis of thiadiazoles also proceeds from the hydrazide intermediate. Cyclization with carbon disulfide under acidic or basic conditions can yield 5-substituted-1,3,4-thiadiazole-2-thiols. sbq.org.br Another common route is the reaction of the hydrazide with a thiosemicarbazide (B42300), followed by cyclization. nih.gov Furthermore, existing 1,3,4-oxadiazole (B1194373) rings can be converted into 1,3,4-thiadiazoles through reactions with sulfurizing agents. sbq.org.br
1,2,4-Triazoles: The pathway to 1,2,4-triazoles first requires the conversion of the 2,6-dimethoxybenzohydrazide into a thiosemicarbazide derivative by reacting it with an isothiocyanate. mdpi.com This thiosemicarbazide intermediate is then cyclized, typically by heating in a basic solution (e.g., aqueous sodium hydroxide), which induces intramolecular condensation and dehydration to form the 4-substituted-5-(2,6-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.gov
Table 4: Heterocyclic Synthesis from this compound Derivatives
| Heterocycle | Key Intermediate | Typical Cyclization Reagents |
|---|---|---|
| 1,3,4-Oxadiazole | 2,6-Dimethoxybenzohydrazide | Carboxylic acids/POCl3, Carbon disulfide/KOH |
| 1,3,4-Thiadiazole | 2,6-Dimethoxybenzohydrazide | Carbon disulfide, Thiosemicarbazide |
Investigation of Reaction Mechanisms and Kinetics
The chemical behavior of this compound is profoundly influenced by the presence of two methoxy (B1213986) groups in the ortho positions relative to the ester functionality. These groups are at the heart of the compound's unique reactivity, primarily through significant steric hindrance and secondarily through electronic effects. Investigations into the reaction mechanisms and kinetics of this compound and its close analogs reveal a consistent theme of sterically controlled reaction rates.
Detailed research findings have established that the bulky ortho-methoxy groups create a crowded environment around the carbonyl carbon of the ester. This steric congestion impedes the approach of nucleophiles, which is a critical step in many reactions, most notably in hydrolysis. The ester group is forced into a conformation that is nearly orthogonal to the plane of the benzene ring. researchgate.net This twisting disrupts the π-system conjugation between the carbonyl group and the aromatic ring, which in turn influences the electronic properties at the reaction center.
The primary consequence of this steric hindrance is a marked decrease in reaction rates for processes like alkaline hydrolysis when compared to unsubstituted or less hindered benzoates. While specific kinetic data for this compound is not extensively tabulated in readily available literature, the principles governing its reactivity can be clearly understood from studies on related ortho-substituted benzoates.
The quantitative analysis of substituent effects on the rates of reactions of aromatic compounds is often successfully achieved using Linear Free Energy Relationships (LFERs), such as the Hammett equation. However, the standard Hammett equation often fails for ortho-substituted compounds because it does not account for steric effects. libretexts.org For these cases, the Taft equation provides a more suitable model by separating the polar (electronic) and steric effects of a substituent. emerginginvestigators.orgwikipedia.org The Taft equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the reference reaction (typically the methyl-substituted compound).
ρ* is the sensitivity factor for polar effects.
σ* is the polar substituent constant.
δ is the sensitivity factor for steric effects.
Eₛ is the steric substituent constant.
Although specific Eₛ and σ* values for the 2,6-dimethoxy substitution on a methyl benzoate (B1203000) are not commonly cited, the impact of such substitution can be inferred from comparative kinetic studies on other benzoates. For instance, studies on the alkaline hydrolysis of various methyl benzoates have demonstrated a significant rate decrease with ortho-substitution. The presence of a single methyl group at the 2-position already causes a substantial reduction in the hydrolysis rate. rsc.org Given that methoxy groups are larger than methyl groups, the presence of two such groups in this compound would be expected to lead to an even more dramatic retardation of the reaction rate.
The mechanism for the alkaline hydrolysis of esters, including this compound, generally proceeds through a nucleophilic acyl substitution pathway. This involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. This step is typically the rate-determining step. The presence of the two ortho-methoxy groups sterically hinders this attack, thereby increasing the activation energy of the reaction and slowing it down considerably.
To illustrate the magnitude of steric effects on the alkaline hydrolysis of methyl benzoates, the following table presents relative rate data for a selection of substituted compounds.
| Substituent on Methyl Benzoate | Relative Rate of Alkaline Hydrolysis (at 40 °C in 70% v/v dioxane-water) | Reference |
|---|---|---|
| 4-Nitro | 71 | rsc.org |
| None (Unsubstituted) | 1.0 | rsc.org |
| 3-Methyl | 0.71 | rsc.org |
| 4-Methyl | 0.51 | rsc.org |
| 2-Methyl | 0.14 | rsc.org |
| 2,5-Dimethyl | 0.090 | rsc.org |
| 2,3-Dimethyl | 0.065 | rsc.org |
| 2,4-Dimethyl | 0.055 | rsc.org |
| 2-Ethyl | 0.046 | rsc.org |
As the data indicates, a single ortho-methyl group reduces the reaction rate to about 14% of the unsubstituted ester. rsc.org The introduction of a second substituent, particularly in the other ortho position (as in 2,6-disubstitution), would further decrease this rate significantly due to cumulative steric hindrance. Therefore, the reaction kinetics of this compound are dominated by the steric impediment posed by its ortho substituents.
Biological and Pharmacological Research Applications
Antimicrobial Activities of Methyl 2,6-Dimethoxybenzoate and its Derivatives
Benzoate (B1203000) derivatives are recognized for their antimicrobial properties. researchgate.net Studies have investigated the efficacy of this compound and its analogues against a range of pathogenic bacteria and fungi. While data on this compound itself is sometimes embedded within studies of essential oils, more direct evidence is available for its close derivatives, such as Benzyl 2,6-dimethoxybenzoate.
Research has confirmed the antibacterial potential of derivatives of this compound. Specifically, Benzyl 2,6-dimethoxybenzoate, a closely related ester, has demonstrated antimicrobial activity against several key bacterial pathogens. chemfaces.comresearchgate.net This includes Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. chemfaces.comresearchgate.net
In one study, an essential oil derived from Gardenia jasminoides, which contains this compound, exhibited moderate antibacterial effects against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) for the essential oil was lowest against P. aeruginosa (16.67 µL/mL), while for E. coli and S. aureus it was 26.67 µg/mL. mdpi.com However, this activity reflects the combined effect of all components in the oil. mdpi.com The parent compound, 2,6-Dimethoxybenzoic acid, has also been noted for its effectiveness against strains like Pseudomonas aeruginosa and multidrug-resistant Klebsiella pneumoniae.
Table 1: Documented Antibacterial Activity of Benzyl 2,6-dimethoxybenzoate
| Bacterial Strain | Type | Activity Confirmed |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Yes chemfaces.comresearchgate.net |
| Bacillus subtilis | Gram-positive | Yes researchgate.net |
| Escherichia coli | Gram-negative | Yes chemfaces.comresearchgate.net |
This table is based on available research confirming activity. Quantitative data such as MIC values for the isolated compound are not specified in the referenced literature.
The antifungal capabilities of this class of compounds have also been investigated. Benzyl 2,6-dimethoxybenzoate showed activity against the opportunistic yeast Candida albicans and the dermatophyte Trichophyton mentagrophytes, a fungus responsible for skin infections. chemfaces.comresearchgate.net In contrast, a study on the essential oil of Gardenia jasminoides, containing the methyl ester, was found to be ineffective against Candida albicans. mdpi.com Other studies have noted that various benzoate derivatives possess antimycotic (antifungal) activities. researchgate.net
Table 2: Documented Antifungal Activity of Benzyl 2,6-dimethoxybenzoate
| Fungal Strain | Type | Activity Confirmed |
|---|---|---|
| Candida albicans | Yeast | Yes chemfaces.comresearchgate.net |
This table is based on available research confirming activity. Quantitative data for the isolated compound are not specified in the referenced literature.
The precise mechanism of antimicrobial action for this compound has not been extensively detailed in the available literature. However, insights can be drawn from its parent compound, 2,6-Dimethoxybenzoic acid, and the broader class of benzoic acid derivatives.
The general mechanism for benzoic acid's antimicrobial effect is pH-dependent and involves the disruption of the microbial cell's pH balance. ijcrt.org The undissociated, more lipophilic form of the acid can penetrate the cell membrane and acidify the cytoplasm, which interferes with metabolic processes and inhibits growth. ijcrt.org Research on 2,6-Dimethoxybenzoic acid suggests its antimicrobial mechanism involves the disruption of the bacterial cell membrane and interference with metabolic pathways. The structural characteristics of phenolic acids, including the type and position of substituents on the benzene (B151609) ring, are known to influence their antimicrobial action. nih.gov
Antioxidant Properties and Mechanisms
Antioxidant compounds are crucial for mitigating the cellular damage caused by free radicals. Benzoic acid derivatives, including this compound, have been evaluated for these properties.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. mdpi.com While direct DPPH assay results for isolated this compound are not prominent, studies on its parent acid provide significant insight. 2,6-Dimethoxybenzoic acid has demonstrated significant antioxidant capacity and a high ability to scavenge free radicals in DPPH assays. The antioxidant mechanism is attributed to the electron-donating capabilities of the methoxy (B1213986) groups on the benzene ring.
Furthermore, an essential oil from Gardenia jasminoides, containing this compound as one of its constituents, showed notable antioxidant activity. mdpi.comresearchgate.net In a DPPH assay, the essential oil registered a half-maximal inhibitory concentration (IC50) value of 19.05 µL/mL. mdpi.comresearchgate.net
Table 3: Antioxidant Activity of an Essential Oil Containing this compound
| Assay | Result | Source |
|---|---|---|
| DPPH Radical Scavenging (IC50) | 19.05 µL/mL | mdpi.comresearchgate.net |
*Value expressed as microgram equivalents of ascorbic acid per milliliter.
Anti-inflammatory Effects
While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on its precursor, 2,6-dimethoxybenzoic acid (DMBA), provides significant insights. Investigations into DMBA have revealed its potential to mitigate inflammation. In animal models, DMBA has demonstrated the ability to reduce markers of inflammation, an effect believed to be associated with the inhibition of pro-inflammatory cytokines and related pathways.
Furthermore, derivatives synthesized from closely related structural analogs of this compound have shown potent anti-inflammatory activity. For instance, quinazolinone derivatives synthesized from 2-amino-methyl-4,5-dimethoxybenzoate have exhibited significant anti-inflammatory effects, in some cases surpassing the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. These findings underscore the potential of the dimethoxybenzoate scaffold in the development of novel anti-inflammatory agents.
Potential in Drug Development and Therapeutic Agents
The structural attributes of this compound make it a valuable starting point for the synthesis of various therapeutic agents. Its utility spans from being a crucial intermediate to its derivatives exhibiting specific enzyme inhibition and interactions with biological targets.
This compound is a well-established intermediate in the synthesis of biologically active heterocyclic compounds. researchgate.net Its chemical reactivity allows for the construction of more complex molecules with diverse pharmacological activities. ontosight.aismolecule.com The compound is utilized in the creation of various pharmaceutical scaffolds, highlighting its importance in medicinal chemistry. ontosight.ai For example, it serves as a foundational molecule for producing a range of specialized chemicals with potential therapeutic value. lookchem.com
Derivatives of this compound have been the subject of enzyme inhibition studies, demonstrating the potential of this chemical class to modulate the activity of specific enzymes. In one study, a zerumbone (B192701) derivative featuring a 2,6-dimethoxybenzoate moiety was synthesized and evaluated for its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net The results indicated that such derivatives could be potential candidates for the development of anti-diabetic agents.
In another line of research, (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate, a structurally related compound, was found to exhibit inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bohrium.comdergipark.org.tr These enzymes are significant targets in the management of neurodegenerative diseases like Alzheimer's disease. The study revealed that these benzoate derivatives could inhibit these enzymes at micromolar concentrations, suggesting their potential as a basis for developing new cholinesterase inhibitors. bohrium.comdergipark.org.tr
The therapeutic potential of this compound derivatives is further elucidated by their interactions with specific biological targets at a molecular level. Molecular docking studies have been employed to understand how these compounds bind to the active sites of enzymes. For instance, in the case of α-glucosidase inhibition by zerumbone derivatives, docking simulations revealed key interactions between the ligand and the amino acid residues within the enzyme's active site. researchgate.net
Derivatives of benzoate compounds have been explored for their potential as angiotensin II receptor antagonists, a critical class of drugs used to treat hypertension. While a direct synthetic route from this compound to 1-(carboxybenzyl)imidazole-5-acrylic acids is not explicitly detailed in the reviewed literature, the use of a related compound, methyl 4-(bromomethyl)benzoate (B8499459), in the synthesis of these potent and selective antagonists has been reported. researchgate.net This highlights the general utility of the benzoate scaffold in constructing angiotensin II receptor blockers. The development of such antagonists often involves creating molecules that can effectively block the AT1 receptor, and the structural framework provided by benzoate derivatives is amenable to the necessary chemical modifications to achieve this. ekb.eg
The following table provides an overview of the key research areas and findings related to the biological and pharmacological applications of this compound and its derivatives.
| Research Area | Compound/Derivative Class | Key Findings |
| Anti-inflammatory Effects | 2,6-Dimethoxybenzoic acid (precursor) | Reduction of inflammation markers in animal models. |
| Quinazolinones (from related analog) | Potent anti-inflammatory activity, in some cases exceeding that of indomethacin. | |
| Enzyme Inhibition | Zerumbone-2,6-dimethoxybenzoate | Inhibition of α-glucosidase. |
| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Inhibition of acetylcholinesterase and butyrylcholinesterase. | |
| Angiotensin II Receptor Antagonism | 1-(carboxybenzyl)imidazole-5-acrylic acids (from related benzoates) | Potent and selective antagonism of the angiotensin II receptor. |
Applications in Agrochemicals and Fragrances
Beyond pharmaceuticals, this compound and its derivatives have found applications in other chemical industries, notably in agrochemicals and fragrances. ontosight.ai
In the field of agrochemicals, it is used as an intermediate in the synthesis of various active ingredients. ontosight.ailookchem.com The structural features of dimethoxybenzoates can be modified to create compounds with desired pesticidal or herbicidal properties.
In the fragrance industry, this compound and its isomers, such as methyl 3,5-dimethoxybenzoate (B1226732), are utilized as fragrance ingredients. guidechem.com For instance, methyl 3,5-dimethoxybenzoate has been identified as a key component in reproducing the delicate and natural aroma of cherry blossoms. google.com It is often blended with other aromatic compounds to create complex and appealing scents in various consumer products. google.com
Antifeedant Effects (e.g., on Pine Weevil)
Research into chemical deterrents for the pine weevil (Hylobius abietis), a significant pest in European forestry, has explored various aromatic compounds, including derivatives of benzoic acid. nih.govresearchgate.net These investigations are often driven by the observation that naturally occurring compounds in the feces of the pine weevil can deter feeding, suggesting a potential source for environmentally benign pest control agents. nih.govnih.gov
Within this context, the antifeedant properties of dimethoxybenzoate isomers have been a subject of scientific inquiry. Extensive structure-activity relationship (SAR) studies have been performed to identify the most effective molecular structures for deterring pine weevil feeding. researchgate.net In a pivotal study that evaluated 55 different benzoic acid derivatives, several isomers of methyl dimethoxybenzoate were identified as highly potent antifeedants. researchgate.netresearchgate.net
Notably, compounds such as methyl 2,4-dimethoxybenzoate and methyl 2,5-dimethoxybenzoate demonstrated significant antifeedant activity. researchgate.nethelsinki.fi The research highlighted that the substitution pattern on the benzene ring is crucial, as even small changes in the positions of the methoxy groups can dramatically alter the compound's effectiveness as a feeding deterrent. tandfonline.com For instance, methyl 2,4-dimethoxybenzoate and its isopropyl ester were found to have the highest antifeedant indices among all substances tested in one major study. researchgate.netresearchgate.netatlashymenoptera.net
While comprehensive data exists for several of its isomers, specific research findings and quantitative antifeedant indices for This compound against the pine weevil are not prominently featured in the available scientific literature. The focus of published research has been on the more active isomers, which are considered better candidates for practical application in protecting conifer seedlings. researchgate.netresearchgate.net
The table below summarizes the reported antifeedant activity for other closely related isomers of this compound against the pine weevil (Hylobius abietis).
Table 1: Reported Antifeedant Activity of Selected Benzoate Derivatives against Hylobius abietis
| Compound | Test Concentration (mM) | Antifeedant Activity (%) | Source |
|---|---|---|---|
| Methyl 2,5-dimethoxybenzoate | 50 | 89.0 | helsinki.fi |
| Methyl 2,4-dimethoxybenzoate | Not Specified | Identified as highly effective | researchgate.netresearchgate.net |
| Isopropyl 2,4-dimethoxybenzoate | Not Specified | Identified as highly effective | researchgate.netresearchgate.net |
| 1,4-Dimethoxybenzene | Not Specified | 45.0 (AFIa) | nih.gov |
Note: Antifeedant Index (AFIa) is a measure of feeding deterrence.
Natural Occurrence and Biosynthetic Pathways
Identification in Plant Species
Methyl 2,6-dimethoxybenzoate has been reported as a naturally occurring compound in a variety of plants. researchgate.netmdpi.com Its presence is particularly noted in the following species:
Research has confirmed the existence of this compound in Dianthus caryophyllus (commonly known as carnation), Curculigo orchioides, Molineria latifolia, and Molineria capitulata. researchgate.netmdpi.com In Curculigo orchioides, this compound is found alongside other related phenolic compounds and glycosides. wikipedia.orgchemfaces.complantaedb.com Studies on Molineria latifolia have also led to the isolation of various phenolic glycosides, indicating a complex phytochemical profile in which this compound is a constituent. researchgate.netresearchgate.net The identification of this compound across these different plant families highlights its distribution in the plant kingdom. researchgate.netmdpi.com
Table 1: Plant Species Containing this compound
| Plant Species | Family | Common Name(s) |
| Dianthus caryophyllus | Caryophyllaceae | Carnation |
| Curculigo orchioides | Hypoxidaceae | Golden Eye-grass, Xian Mao, Black Musli |
| Molineria latifolia | Hypoxidaceae | - |
| Molineria capitulata | Hypoxidaceae | - |
Exploration of Biosynthetic Routes in Natural Sources
The biosynthetic pathway of this compound in plants is understood to originate from 2,6-dimethoxybenzoic acid. The final step in the formation of this compound is the esterification of 2,6-dimethoxybenzoic acid. This reaction involves treatment with methanol (B129727), often in the presence of an acid catalyst like sulfuric acid.
While the direct biosynthetic pathway within the plant is a subject of ongoing research, the precursor, 2,6-dimethoxybenzoic acid, is known to be synthesized through a series of steps. One established synthetic route involves the carboxylation of resorcinol, followed by methylation with dimethyl sulfate, and subsequent hydrolysis. Another method is the carboxylation of 1,3-dimethoxybenzene. chemicalbook.com These chemical syntheses provide potential models for understanding the enzymatic processes that may occur within the plant cells to produce the 2,6-dimethoxybenzoic acid precursor. The steric hindrance caused by the two methoxy (B1213986) groups adjacent to the carboxylic acid group is a significant factor that can slow down the kinetics of the esterification reaction.
Further research is required to fully elucidate the specific enzymes and intermediate compounds involved in the complete biosynthetic pathway of this compound within these plant species.
Future Research Directions and Emerging Applications
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of Methyl 2,6-dimethoxybenzoate serves as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. Research in this area focuses on modifying the functional groups of the molecule to improve its efficacy and selectivity against various biological targets. The synthesis of heterocyclic compounds from this compound is a particularly promising avenue, as these structures are common in many pharmacologically active molecules. researchgate.net
For instance, studies on related dimethoxy-substituted compounds have demonstrated the potential for creating potent bioactive agents. Synthetic 2,6-dimethoxyhydroquinone derivatives have shown varying degrees of cytotoxicity against human tumor cell lines, an effect that appears to be mediated by the generation of reactive oxygen species like the hydroxyl radical. nih.gov Similarly, the synthesis of novel N-benzimidazole-derived carboxamides with methoxy (B1213986) substitutions has yielded compounds with significant antiproliferative activity against cancer cell lines. nih.gov These examples underscore the strategy of using a core structure like a dimethoxy-substituted benzene (B151609) ring to generate a library of compounds for screening against various diseases.
Future work will likely involve the synthesis of a wider range of analogs of this compound. By introducing different substituents at various positions on the benzene ring or modifying the ester group, researchers can fine-tune the molecule's properties to achieve desired biological effects.
Investigation of Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective drugs. SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, this involves systematically altering the chemical structure and observing the corresponding changes in bioactivity.
A study on a series of allyl and prenyl dimethoxybenzenes as inhibitors of the 15-Lipo-oxygenase enzyme revealed that electronic properties are major factors in their inhibitory potency. nih.gov Specifically, the presence of an intramolecular hydrogen bond was suggested to be a key factor in the stability of the radical forms of these compounds, which relates to their mechanism of action. nih.gov
Another quantitative structure-activity relationship (QSAR) study focused on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, a derivative of a related 2,6-dimethoxybenzoyl structure, as a chitin (B13524) synthesis inhibitor. nih.gov Such quantitative analyses help in building predictive models that can guide the synthesis of new derivatives with improved activity.
Future SAR studies on this compound derivatives will likely employ a combination of chemical synthesis, biological testing, and computational modeling to build a comprehensive understanding of how molecular structure dictates biological function.
Table 1: Bioactivity of Selected Dimethoxybenzene Derivatives
| Compound | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2,6-dimethoxy-1-farnesyl-4-methylbenzene | 15-Lipo-oxygenase Inhibition | Showed potent inhibitory activity with an IC50 value of 0.52 μM. | nih.gov |
| 2,6-dimethoxy-1-geranyl-4-methylbenzene | 15-Lipo-oxygenase Inhibition | Demonstrated strong inhibitory activity with an IC50 value of 5.3 μM. | nih.gov |
| 2,6-dimethoxy-1-isopentenyl-4-methylbenzene | 15-Lipo-oxygenase Inhibition | Exhibited significant inhibitory activity with an IC50 value of 7.6 μM. | nih.gov |
| Synthetic 2,6-dimethoxyhydroquinone derivatives | Cytotoxicity in human tumor cells | Cytotoxic action is mediated by the generation of H2O2. | nih.gov |
Nanotechnology and Drug Delivery Systems for this compound
Nanotechnology offers revolutionary approaches to drug delivery, which could be applied to this compound and its derivatives to enhance their therapeutic efficacy. researchgate.net Nanoformulations, with dimensions typically ranging from 1 to 100 nanometers, can improve the solubility, stability, and bioavailability of therapeutic agents. researchgate.net
Two key techniques in this field are functionalization and encapsulation. researchgate.net Functionalization involves modifying the surface of nanoparticles with targeting molecules that can direct the drug specifically to diseased cells or tissues, thereby reducing off-target effects. researchgate.net Encapsulation involves loading the drug within a nanoparticle carrier, which can protect it from degradation in the body and control its release profile. researchgate.net
While specific research on nanoformulations of this compound is still emerging, the principles of nanotechnology hold great promise. For example, if a derivative of this compound is found to have potent anticancer activity but poor water solubility, encapsulating it within liposomes or polymeric nanoparticles could overcome this limitation. Furthermore, functionalizing these nanoparticles with antibodies that recognize cancer cells could lead to a highly targeted and effective therapy.
Future research will focus on developing and characterizing various nanosystems for the delivery of this compound derivatives, evaluating their pharmacokinetics and therapeutic efficacy in preclinical models.
Computational Drug Design and Virtual Screening
Computational methods are increasingly integral to the drug discovery process, offering a way to screen vast libraries of virtual compounds and predict their biological activity without the need for extensive laboratory synthesis and testing. nih.govnih.gov These approaches can significantly accelerate the identification of promising lead compounds.
Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Using molecular docking simulations, researchers can predict how different molecules, including derivatives of this compound, will bind to the target's active site. f1000research.com This information can guide the design of new derivatives with improved binding affinity and selectivity.
Virtual high-throughput screening involves using computational algorithms to screen large chemical databases for molecules that are likely to be active against a specific target. nih.gov For instance, a pharmacophore model could be developed based on the known active derivatives of this compound. This model, representing the essential 3D arrangement of functional groups required for activity, can then be used to search databases for new and structurally diverse compounds with therapeutic potential. f1000research.com
The application of these computational tools to this compound will enable a more targeted and efficient search for novel drug candidates, reducing the time and cost associated with traditional drug discovery pipelines. nih.gov
Environmental Impact and Sustainable Production of this compound
As the applications of this compound and its derivatives expand, it is essential to consider their environmental impact and develop sustainable production methods. Some aromatic compounds, including fragrances like m-dimethoxybenzene, can enter the environment through wastewater and may not be completely removed by standard treatment processes. semanticscholar.org Therefore, assessing the potential persistence, bioaccumulation, and toxicity of this compound and its byproducts is an important area of future research. semanticscholar.orgresearchgate.net
On the production side, there is a growing emphasis on "green chemistry" principles to create more environmentally friendly and efficient synthesis routes. Research into the preparation of related benzoate (B1203000) compounds has explored methods to reduce waste, avoid hazardous reagents, and simplify reaction and purification processes. patsnap.com For example, one patented method for preparing 2,6-dihalogenated methyl benzoate aims to solve problems of large-scale production and environmental pollution associated with older methods. patsnap.com
Furthermore, biotechnological approaches, such as using microbial fermentation to produce key intermediates, are being explored for the synthesis of similar molecules. google.com This can offer a more sustainable alternative to traditional chemical synthesis. Future research will likely focus on developing and optimizing such green and sustainable methods for the large-scale production of this compound.
Q & A
Q. What are the established synthetic routes for preparing Methyl 2,6-dimethoxybenzoate and its metal complexes?
this compound and its derivatives are commonly synthesized via esterification or salt formation. For metal complexes (e.g., Co(II), Ni(II), Cu(II)), a standard method involves reacting ammonium 2,6-dimethoxybenzoate with metal nitrates under controlled pH (~5) and temperature. The product is crystallized, filtered, and purified via washing with hot water/methanol . Elemental analysis (CHN), atomic absorption spectroscopy (ASA), and gravimetry are used to confirm stoichiometry .
Q. How can thermal decomposition behavior inform the stability of 2,6-dimethoxybenzoate complexes?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal stepwise dehydration and ligand decomposition. For example, Ni(II) 2,6-dimethoxybenzoate tetrahydrate loses water molecules at 335–438 K, followed by ligand combustion (458–888 K) to form NiO. Endothermic dehydration and exothermic combustion peaks in DTA correlate with stability and coordination sphere dynamics .
Q. What safety protocols are critical when handling this compound?
While toxicological data are limited, standard precautions include:
- Ventilation : Mechanical exhaust systems to avoid inhalation .
- PPE : NIOSH/MSHA-certified respirators, chemical-resistant gloves, and safety goggles .
- Storage : Maintain at 2–8°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects of methoxy groups influence solubility and reactivity in dimethoxybenzoate isomers?
Solubility trends (e.g., Cu(II) 2,6-dimethoxybenzoate > 2,3- > 3,5-isomers) arise from inductive and mesomeric effects. Methoxy groups at the 2,6-positions enhance electron delocalization, reducing steric hindrance and increasing solubility. These effects also modulate ligand-metal binding in coordination chemistry .
Q. What methodologies resolve contradictions in magnetic susceptibility data for Cu(II) dimethoxybenzoate complexes?
Magnetic moments (μ) for Cu(II) complexes (0.46–1.75 BM) follow the Bleaney-Bowers equation, indicating antiferromagnetic coupling in dimeric structures. Temperature-dependent susceptibility measurements (76–303 K) and fitting to theoretical models (e.g., exchange integrals) reconcile discrepancies arising from crystallographic variations or hydration states .
Q. How is this compound utilized in stereoselective glycosylation reactions?
Under Cu/Co catalysis, 2,6-dimethoxybenzoate acts as a leaving group in desulfurative 1,2-trans-O-glycosylation. For example, α/β-glucopyranose derivatives are synthesized via nucleophilic substitution with thiosugars, achieving >90% yield in 15 minutes. NMR and HPLC validate stereochemistry .
Q. What role does 2,6-dimethoxybenzoate play in transition-metal migration reactions?
In Rh(I) complexes, 2,6-dimethoxybenzoate facilitates 1,3-Rh migration under CO₂. Decarboxylation generates a Rh-aryl intermediate, which undergoes steric strain relief via migration. Reinsertion of CO₂ yields stable products (71% yield). Mechanistic studies use isotopic labeling and DFT calculations .
Q. How can spectral data (IR/Raman) differentiate coordination modes in dimethoxybenzoate complexes?
Vibrational frequencies of carboxylate groups (νₐₛ(COO⁻) ~1600 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) indicate monodentate vs. bidentate binding. For 2,6-dimethoxybenzoate, methoxy C–O stretches (1250–1050 cm⁻¹) and torsional angles (Θ = 64° between arene and ester groups) further distinguish coordination geometries .
Q. What strategies optimize the biological activity of 2,6-dimethoxybenzoate derivatives?
Derivatives like curculigoside (a natural product with 2,6-dimethoxybenzoate) exhibit JAK/STAT/NF-κB pathway modulation. Structure-activity relationship (SAR) studies involve:
- Functionalization : Introducing hydroxyl or halogen groups to enhance binding.
- Conformational analysis : X-ray crystallography or molecular docking to identify bioactive conformers .
Q. How do decomposition products of 2,6-dimethoxybenzoate impact environmental risk assessments?
Thermal degradation releases CO, CO₂, and methoxy-substituted aromatics. While ecotoxicological data are scarce, combustion in incinerators with afterburners is recommended. Soil mobility and bioaccumulation potential require further LC-MS and biodegradation assays .
Methodological Notes
- Contradiction Handling : Conflicting solubility or magnetic data are resolved via controlled hydration studies (e.g., DSC for water content) or advanced fitting algorithms for susceptibility curves .
- Advanced Characterization : Combine X-ray crystallography, EPR, and variable-temperature NMR to probe electronic and geometric structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
